9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Catalog No.
S1486833
CAS No.
68011-71-2
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Hydroxymethyl)acridine-10(1h)-carboxamide

CAS Number

68011-71-2

Product Name

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

IUPAC Name

9-(hydroxymethyl)-1H-acridine-10-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N

SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

Synonyms

9-HMCA, 9-hydroxymethyl-10-carbamoyl acridan, 9-hydroxymethyl-10-carbamoylacridan, 9-OH-CA

Canonical SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

The exact mass of the compound 9-(Hydroxymethyl)acridine-10(1h)-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-(Hydroxymethyl)acridine-10(1H)-carboxamide (CAS: 68011-71-2), commonly referred to as 9-HMCA or 9-OH-CBZ, is a critical ring-contracted metabolite of the widely prescribed antiepileptic drug carbamazepine. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard (≥98.0% HPLC) for therapeutic drug monitoring (TDM), pharmacokinetic modeling, and environmental wastewater analysis. Unlike transient metabolic intermediates, 9-HMCA represents a stable terminal end-product of the epoxide-diol ring contraction pathway. This makes it an indispensable quantitative biomarker for assessing both human metabolic clearance and the environmental persistence of carbamazepine in municipal water systems[1].

For laboratories conducting LC-MS/MS quantification or pharmacokinetic profiling, substituting 9-HMCA with upstream precursors (such as carbamazepine-10,11-epoxide) or structurally similar monohydroxylated isomers (e.g., 1-OH-CBZ, 2-OH-CBZ, or 3-OH-CBZ) compromises assay accuracy. Upstream epoxides are highly reactive and prone to rapid hydrolysis, making them unreliable for long-term calibration curves. Furthermore, in mass spectrometry, 9-HMCA exhibits distinct mass transitions and retention behavior on phenylether stationary phases that prevent isobaric interference. Using a generic acridine derivative or an incorrect isomer leads to false quantification of the ring-contraction pathway, directly impacting regulatory environmental reporting and therapeutic drug monitoring results[1].

In Vivo Abundance for Therapeutic Drug Monitoring (TDM)

Clinical pharmacokinetic studies demonstrate that 9-HMCA is not a trace byproduct, but a major circulating metabolite in patients undergoing chronic carbamazepine therapy. High-performance liquid chromatographic assays of patient sera reveal 9-HMCA concentrations of 0.57 ± 0.30 µg/mL, establishing it as a primary analyte for monitoring the ring-contraction metabolic route. Procuring exact 9-HMCA standards is therefore mandatory for accurate TDM, as reliance on parent drug clearance alone ignores a significant fraction of the metabolized dose [1].

Evidence DimensionMean serum concentration in chronic CBZ administration
Target Compound Data0.57 ± 0.30 µg/mL (9-HMCA)
Comparator Or BaselineTrace minor metabolites or parent CBZ baseline
Quantified DifferenceDemonstrates major metabolite status, capturing a highly significant portion of the metabolized dose
ConditionsHuman serum assay via HPLC in patients receiving 10.9 ± 4.3 mg/kg/day CBZ

Ensures clinical laboratories and CROs can accurately close the mass balance in pharmacokinetic models by quantifying a primary, high-abundance metabolite.

Chemical Stability for Long-Term Analytical Calibration

As a reference standard, 9-HMCA provides a longer shelf-life and better handling characteristics compared to its upstream metabolic precursors. While carbamazepine-10,11-epoxide is highly reactive and rapidly hydrolyzes to 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ) in aqueous environments, 9-HMCA is a stable, crystalline solid (melting point 200–205 °C) that remains stable for over 2 years when stored at -20 °C. This thermal and hydrolytic stability allows analytical laboratories to maintain reliable, long-term calibration curves without the frequent restandardization required by reactive epoxide comparators .

Evidence DimensionAqueous and long-term storage stability
Target Compound DataStable >2 years at -20 °C; highly stable in aqueous matrices
Comparator Or BaselineCarbamazepine-10,11-epoxide (highly reactive, rapid hydrolysis)
Quantified DifferenceEliminates the rapid degradation curve associated with upstream epoxide standards
ConditionsAnalytical standard storage and preparation for LC-MS/MS calibration

Reduces procurement frequency and prevents calibration drift in routine high-throughput clinical and environmental testing.

Chromatographic Specificity in Complex Environmental Matrices

In environmental monitoring, carbamazepine and its degradation products are heavily scrutinized due to their persistence in wastewater treatment plants (WWTPs). 9-HMCA serves as a specific marker of CBZ degradation. Advanced LC-MS/MS studies utilizing phenylether stationary phases confirm that 9-HMCA can be explicitly resolved from a complex mixture of isobaric monohydroxylated isomers (such as 1-OH-CBZ and 4-OH-CBZ). Procuring the authentic 9-HMCA standard is required to establish the precise retention times and mass transitions required to prevent false positives in highly burdened surface water and wastewater samples [1].

Evidence DimensionChromatographic resolution and mass transition specificity
Target Compound DataDistinct retention on phenylether columns; specific MS/MS transitions (e.g., m/z 253/210)
Comparator Or BaselineIsomeric monohydroxylated CBZ metabolites (e.g., 1-OH-CBZ, 2-OH-CBZ)
Quantified DifferenceAbsolute baseline resolution from isobaric interferences
ConditionsLC-MS/MS analysis of influent/effluent wastewater and surface water

Critical for environmental testing labs to avoid false quantification caused by overlapping isomeric signals in complex matrices.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics

9-HMCA is essential for clinical laboratories performing TDM on epileptic patients. Because it is a major circulating metabolite, quantifying 9-HMCA alongside the parent drug and its epoxide provides a comprehensive pharmacokinetic profile, aiding in the identification of autoinduction of carbamazepine metabolism and potential drug-drug interactions (DDIs) [1].

Environmental Wastewater and Surface Water Testing

Due to the high environmental persistence of carbamazepine, 9-HMCA is utilized by municipal water authorities and environmental research agencies as a robust biomarker. Its stability allows it to be tracked through wastewater treatment plants (WWTPs) to evaluate the efficacy of advanced oxidation processes (e.g., ozonation, UV/H2O2) versus conventional biological treatments [2].

Physiologically Based Pharmacokinetic (PBPK) Modeling

In pharmaceutical research and development, exact standards of 9-HMCA are procured to validate in silico PBPK models. Tracking the ring-contraction pathway from carbamazepine-10,11-epoxide to 9-HMCA ensures that models accurately simulate nonlinear pharmacokinetics and metabolic clearance rates in humans, which is critical for regulatory submissions[1].

XLogP3

0.6

Wikipedia

9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid

Dates

Last modified: 04-15-2024

Explore Compound Types